Tos-Pro-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

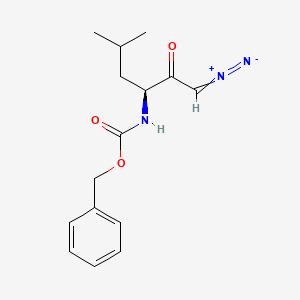

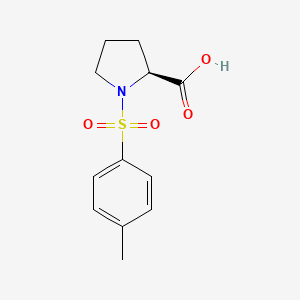

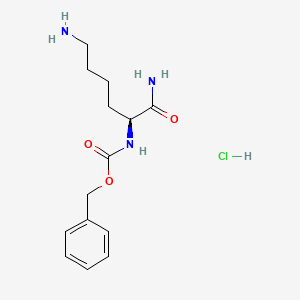

Tos-Pro-OH, also known as (S)-N-Toluenesulfonylpyrrolidine-2-carboxylic acid, N-p-Tosyl-L-proline, or N-Toluenesulfonyl-L-proline, is a proline derivative . It appears as a white or white crystalline powder .

Synthesis Analysis

The preparation methods of this compound are mostly based on known synthetic routes, using chemical synthesis techniques. The specific preparation method includes obtaining the starting material, and sequentially performing the steps of protection, reaction, hydrolysis, etc., to finally obtain the this compound .Molecular Structure Analysis

The empirical formula of this compound is C12H15NO4S . Its molecular weight is 269.32 .Chemical Reactions Analysis

This compound is suitable for solution phase peptide synthesis . It’s used in organic synthesis as an “organic-soluble” strong acid .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 80-90 °C . It’s soluble in some organic solvents, such as methanol and dimethyl sulfoxide .科学研究应用

科学研究的创新文献分析工具

- 科学之树(ToS)作为文献推荐工具:科学之树(ToS)是一个集成的基于网络的平台,旨在增强查找相关科学文献的过程。它将知识领域中的科学作品可视化为一棵树,经典文章形成树根,促使领域增长的文章代表树干,新发表的文章则被描绘为树叶。这个工具支持学生、研究人员和学者在特定研究领域内识别重要文献,可能包括对像Tos-Pro-OH (Zuluaga et al., 2022)这样的化合物的研究。

环境化学和反应性物质分析

- 环境化学中的羟基自由基((•)OH):对羟基自由基(•OH)的研究突出了它们作为强氧化剂与周围化学物质(包括有机污染物)发生反应的作用。在自然水体、大气和生物系统中(•)OH自由基的存在和行为对于理解环境化学至关重要,可能与涉及this compound及其环境影响的研究相关 (Gligorovski et al., 2015)。

分析和实验技术的进展

- 科学研究的开放硬件:开放硬件(OH)代表着向协作和可访问的科学研究的重大转变。通过促进共同工具和基础设施的发展,OH使得对研究的创新方法成为可能,包括对化合物如this compound (Murillo & Kauttu, 2017)的分析和应用。

在健康和环境科学中的应用

- 一体化健康研究框架:一体化健康(OH)方法整合了人类、动物和环境健康研究,提供了对健康问题的整体理解。这种跨学科方法可以应用于对this compound的研究,特别是如果其应用与人类健康和环境可持续性相交叉 (Lebov et al., 2017)。

安全和危害

属性

IUPAC Name |

(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51077-01-1 |

Source

|

| Record name | (2S)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Tos-Pro-OH in the synthesis of thrombin inhibitors, and how does its incorporation affect the inhibitory activity?

A1: this compound, or N-tosyl-L-proline, serves as a protecting group and a structural element in the synthesis of N-α-(arylsulfonyl-L-prolyl)-D,L-4-amidinophenylalanine amides. The research aimed to investigate the impact of replacing glycine with proline on the antithrombin activity of previously synthesized compounds. The researchers used this compound to introduce the proline moiety into the target molecules. [] They found that incorporating proline, using reagents like this compound, resulted in a decrease in the antithrombin effect compared to the glycine-containing counterparts. [] This suggests that the structural change brought about by proline negatively impacts the interaction with thrombin and reduces the inhibitory potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)